![molecular formula C7H12BrCl2N3 B3017046 3-Bromo-7-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine;dihydrochloride CAS No. 2377033-80-0](/img/structure/B3017046.png)
3-Bromo-7-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine;dihydrochloride
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Overview
Description
The compound “3-Bromo-7-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine;dihydrochloride” is a nitrogen-containing heterocyclic compound. It has a molecular weight of 289 and its IUPAC name is 3-bromo-7-methyl-5,6,7,8-tetrahydroimidazo [1,2-a]pyrazine dihydrochloride .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrole ring and a pyrazine ring . The InChI code for this compound is 1S/C7H10BrN3.2ClH/c1-10-2-3-11-6 (8)4-9-7 (11)5-10;;/h4H,2-3,5H2,1H3;2*1H .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a boiling point of 432.4°C at 760 mmHg .Scientific Research Applications
Antimicrobial Activity
The pyrrolopyrazine scaffold, to which our compound belongs, has been shown to exhibit significant antimicrobial properties . These compounds can be potent agents against various bacterial and fungal strains, contributing to the development of new antibiotics and antifungal medications .
Anti-inflammatory Agents
Due to the presence of nitrogen-containing heterocycles, compounds like EN300-7445411 have potential applications as anti-inflammatory agents . They can be synthesized to target specific inflammatory pathways, offering therapeutic options for diseases characterized by inflammation .
Antiviral Applications
The structural features of pyrrolopyrazines allow them to interact with viral components, making them candidates for antiviral drug development . Their ability to inhibit viral replication can be harnessed to treat various viral infections .
Antioxidant Properties
Research indicates that pyrrolopyrazine derivatives can act as antioxidants , neutralizing free radicals and preventing oxidative stress. This property is beneficial in preventing diseases associated with oxidative damage .
Antitumor and Kinase Inhibition
EN300-7445411 may have applications in cancer therapy as an antitumor agent or kinase inhibitor . By interfering with cellular signaling pathways, it can inhibit the proliferation of cancer cells and be a part of targeted cancer treatments .
Drug Discovery and SAR Research
The compound’s unique structure makes it an attractive scaffold for drug discovery . It can be used in Structure-Activity Relationship (SAR) research to design new drugs with optimized efficacy and reduced side effects .
Neuropharmacological Research
Imidazo[1,2-a]pyrazine derivatives have shown potential in neuropharmacology . They can modulate neurotransmitter systems, offering possibilities for treating neurological disorders .
Metabolic Disease Treatment
These compounds can influence enzymes involved in carbohydrate metabolism , suggesting their use in treating metabolic diseases like diabetes .
Mechanism of Action
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of “Warning”. The hazard statements associated with it are H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
3-bromo-7-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3.2ClH/c1-10-2-3-11-6(8)4-9-7(11)5-10;;/h4H,2-3,5H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEWDOBZYJXOQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C(=NC=C2Br)C1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrCl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-7-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine;dihydrochloride | |
CAS RN |
2377033-80-0 |
Source
|
Record name | 3-bromo-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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